molecular formula C12H14O3 B1391711 Methyl 3-oxo-4-phenylpentanoate CAS No. 55696-39-4

Methyl 3-oxo-4-phenylpentanoate

Cat. No.: B1391711
CAS No.: 55696-39-4
M. Wt: 206.24 g/mol
InChI Key: OGKWBEZBGZPJGJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-4-phenylpentanoate, also known as this compound, is an organic compound with the molecular formula C12H14O3. It is a derivative of pentanoic acid and features a phenyl group attached to the fourth carbon and a keto group on the third carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-phenylpentanoate typically involves the esterification of 3-oxo-4-phenyl-pentanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

3-Oxo-4-phenyl-pentanoic acid+MethanolH2SO43-Oxo-4-phenyl-pentanoic acid methyl ester+Water\text{3-Oxo-4-phenyl-pentanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 3-Oxo-4-phenyl-pentanoic acid+MethanolH2​SO4​​3-Oxo-4-phenyl-pentanoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-phenylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

Methyl 3-oxo-4-phenylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-phenylpentanoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect metabolic pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxopentanoate: Similar structure but lacks the phenyl group.

    Methyl 4-oxopentanoate: Similar structure but the keto group is on the fourth carbon.

    Methyl 3-oxo-4-methylpentanoate: Similar structure but has a methyl group instead of a phenyl group.

Uniqueness

Methyl 3-oxo-4-phenylpentanoate is unique due to the presence of both a phenyl group and a keto group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

methyl 3-oxo-4-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKWBEZBGZPJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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